molecular formula C22H23N3Pb B099528 Plumbane, (4-azidobutyl)triphenyl- CAS No. 16035-39-5

Plumbane, (4-azidobutyl)triphenyl-

Cat. No.: B099528
CAS No.: 16035-39-5
M. Wt: 537 g/mol
InChI Key: HGTUYERPXVWNDK-UHFFFAOYSA-N
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Description

Plumbane, (4-azidobutyl)triphenyl- (CAS 16035-39-5) is an organolead compound featuring a triphenylplumbyl group bonded to a 4-azidobutyl chain. Its molecular formula is C22H23N3Pb, with the azide (-N3) functional group conferring unique reactivity, particularly in cycloaddition reactions (e.g., "click chemistry") . The bulky triphenyl groups provide steric hindrance, enhancing stability but limiting accessibility for certain reactions. This compound is part of a broader class of organolead derivatives studied for applications in materials science and synthetic chemistry .

Properties

CAS No.

16035-39-5

Molecular Formula

C22H23N3Pb

Molecular Weight

537 g/mol

IUPAC Name

4-azidobutyl(triphenyl)plumbane

InChI

InChI=1S/3C6H5.C4H8N3.Pb/c3*1-2-4-6-5-3-1;1-2-3-4-6-7-5;/h3*1-5H;1-4H2;

InChI Key

HGTUYERPXVWNDK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Pb](CCCCN=[N+]=[N-])(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)[Pb](CCCCN=[N+]=[N-])(C2=CC=CC=C2)C3=CC=CC=C3

Other CAS No.

16035-39-5

Synonyms

(4-Azidobutyl)triphenylplumbane

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

(a) Plumbane, (4-bromobutyl)triphenyl- (CAS 16035-34-0)
  • Molecular Formula : C22H23BrPb .
  • Key Differences : Replacing the azide group with bromide reduces explosive risks but also limits click chemistry utility. The bromo derivative is more stable under standard conditions and serves as a precursor for nucleophilic substitution reactions .
  • Applications : Used in cross-coupling reactions and as an intermediate for synthesizing other lead-containing compounds .
(b) Triphenyl(prop-2-enyl)plumbane (CAS 38795-78-7)
  • Molecular Formula : C21H20Pb .
  • Key Differences : The alkenyl group enables participation in polymerization or Diels-Alder reactions. Unlike the azide group, it lacks explosive hazards but offers fewer opportunities for bioconjugation .
(c) Triphenyl(phenylsulfanyl)plumbane (CAS 15590-77-9)
  • Molecular Formula : C24H20PbS .
  • Key Differences : The sulfanyl (-S-) group enhances ligand properties for coordination chemistry. However, it lacks the azide’s "click" reactivity and may exhibit lower thermal stability .

Functional Group Impact on Properties

Compound Substituent Reactivity Highlights Stability Concerns Applications
(4-azidobutyl)triphenyl- Azide (-N3) Click chemistry, bioconjugation Explosive potential Polymers, biofunctional materials
(4-bromobutyl)triphenyl- Bromide (-Br) Nucleophilic substitution Lead toxicity Synthetic intermediates
Triphenyl(prop-2-enyl)- Alkenyl (-CH2CHCH2) Polymerization, cycloaddition Moderate thermal stability Catalysis, materials
Triphenyl(phenylsulfanyl)- Sulfanyl (-S-) Coordination chemistry Oxidation sensitivity Ligand design

Stability and Toxicity Considerations

  • Steric Effects : Bulky triphenyl groups in all compounds reduce reactivity but improve stability against degradation .
  • Thermal Stability : Azide-containing compounds require careful handling due to decomposition risks, while bromo and sulfanyl analogs are more thermally robust .
  • Toxicity: All organolead compounds pose significant toxicity risks. The azide group adds secondary hazards (e.g., neurotoxicity), necessitating stringent safety protocols .

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